Cas no 84468-17-7 (N-(2-Aminoethyl)-5-isoquinolinesulfonamide)

N-(2-Aminoethyl)-5-isoquinolinesulfonamide structure
84468-17-7 structure
Product Name:N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Número CAS:84468-17-7
MF:C11H13N3O2S
Megavatios:251.304820775986
MDL:MFCD00069286
CID:722693
PubChem ID:3544
Update Time:2025-05-23

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Propiedades químicas y físicas

Nombre e identificación

    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide
    • 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-
    • H-9 2HCL
    • H-9 dihydrochloride,N-(2-Aminoethyl)-5-isoquinolinesulfonamidedihydrochloride
    • H-9 dihydrochloride
    • H-9,DiHCl
    • N-(2-AMinoethyl)-5-isoquinolinesulfonaMidedihydrochloride
    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide (ACI)
    • H 9
    • H 9 (kinase inhibitor)
    • Isoquinoline-5-sulfonic acid N-(2-aminoethyl)amide
    • N-(2-Aminoethyl)-5-isoquinolinesulfonic acid amide
    • Protein kinase inhibitor H-9
    • CCG-204246
    • IQU
    • NCGC00024572-02
    • H-9
    • AEIQS
    • BCBcMAP01_000016
    • BRD7657
    • NCGC00024572-01
    • N-(2-aminoethyl]-5-isoquinolinesulfonamide
    • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H9)
    • BRD-7657
    • 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-
    • SDCCGSBI-0050139.P002
    • SCHEMBL1272424
    • AKOS009158197
    • CHEMBL344314
    • AS-78967
    • D94870
    • Isoquinolinesulfonamide, H-9
    • NCGC00024572-03
    • EN300-1212517
    • NCGC00015488-02
    • DTXSID501004735
    • Tocris-0396
    • Lopac-H-123
    • NCGC00015488-01
    • BDBM50011236
    • Lopac0_000151
    • Bio1_000447
    • Bio1_000936
    • (2-Aminoethyl)(5-isoquinolylsulfonyl)amine
    • NCGC00015488-04
    • NCGC00024572-04
    • Protein kinase C inhibitor H-9
    • Bio1_001425
    • Isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide
    • H9
    • BSPBio_001109
    • BRD-K70577657-001-03-7
    • BRD-K70577657-300-04-1
    • 84468-17-7
    • NCGC00015488-05
    • Q27461517
    • NCGC00015488-03
    • BRD-K70577657-300-02-5
    • N-(2-aminoethyl)isoquinoline-5-sulfonamide
    • MDL: MFCD00069286
    • Renchi: 1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
    • Clave inchi: DCVZSHVZGVWQKV-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C2C(=CN=CC=2)C=CC=1)(NCCN)=O

Atributos calculados

  • Calidad precisa: 251.07300
  • Masa isotópica única: 251.073
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 339
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 93.5A^2
  • Xlogp3: 0.1

Propiedades experimentales

  • Color / forma: 黄色固体
  • Denso: 1.339
  • Punto de fusión: 110-112°C
  • Punto de ebullición: 479.8°C at 760 mmHg
  • Punto de inflamación: 243.9°C
  • PSA: 93.46000
  • Logp: 2.64380

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Información de Seguridad

  • Wgk Alemania:3
  • Condiciones de almacenamiento:−20°C

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Datos Aduaneros

  • Código HS:2935009090
  • Datos Aduaneros:

    中国海关编码:

    2935009090

    概述:

    2935009090 其他磺(酰)胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:35.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(2-Aminoethyl)-5-isoquinolinesulfonamide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A608995-10mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
10mg
$ 104.00 2023-04-19
TRC
A608995-25mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
25mg
$ 150.00 2023-04-19
TRC
A608995-50mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
50mg
$ 270.00 2023-04-19
TRC
A608995-100mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
100mg
$ 506.00 2023-04-19
TRC
A608995-250mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
250mg
$ 1171.00 2023-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD132513-25mg
N-(2-Aminoethyl)isoquinoline-5-sulfonamide
84468-17-7 95%
25mg
¥1115.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD132513-50mg
N-(2-Aminoethyl)isoquinoline-5-sulfonamide
84468-17-7 95%
50mg
¥1905.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD132513-100mg
N-(2-Aminoethyl)isoquinoline-5-sulfonamide
84468-17-7 95%
100mg
¥3256.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD132513-250mg
N-(2-Aminoethyl)isoquinoline-5-sulfonamide
84468-17-7 95%
250mg
¥6512.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QE820-50mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7 95+%
50mg
3352.0CNY 2021-07-14

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referencia
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Solvents: Dichloromethane ;  2 h, 0 °C → rt
Referencia
A Whole Proteome Inventory of Background Photocrosslinker Binding
Kleiner, Philipp; et al, Angewandte Chemie, 2017, 56(5), 1396-1401

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, 0 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referencia
Intracellular bacterial growth is controlled by a kinase network around PKB/AKT1
Kuijl, Coenraad; et al, Nature (London, 2007, 450(7170), 725-730

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux; cooled
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Toward a PKB Inhibitor: Modification of a Selective PKA Inhibitor by Rational Design
Reuveni, Hadas; et al, Biochemistry, 2002, 41(32), 10304-10314

Métodos de producción 5

Condiciones de reacción
Referencia
Isoquinolinesulfonamide derivatives
, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  cooled; 20 h, rt
Referencia
Directed Modulation of Protein Kinase C Isozyme Selectivity with Bisubstrate-Based Inhibitors
van Wandelen, Loek T. M.; et al, ChemMedChem, 2012, 7(12), 2113-2121

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3 h, reflux
1.2 Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 1.5 h, rt
Referencia
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; rt; 1 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, rt
Referencia
STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability
Luo, Tuoping; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(8), 2860-2865

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referencia
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid
2.1 Reagents: Thionyl chloride
3.1 Reagents: Water Catalysts: Sodium bicarbonate Solvents: Water
Referencia
Design of potent protein kinases inhibitors using the bisubstrate approach
Ricouart, A.; et al, Journal of Medicinal Chemistry, 1991, 34(1), 73-8

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Raw materials

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Preparation Products

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Número de pedido:A1241724
Estado del inventario:in Stock
Cantidad:25mg/50mg/100mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:52
Precio ($):152/260/442/884
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
A1241724
Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):152/260/442/884